molecular formula C12H13F3N2S B2491646 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 872319-67-0

1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2491646
CAS No.: 872319-67-0
M. Wt: 274.31
InChI Key: NQUSORDPVAMVKK-UHFFFAOYSA-N
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Description

1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that contains a benzodiazole ring substituted with a butyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazole precursor, which is then functionalized with a butyl group and a trifluoromethyl group.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The trifluoromethyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol can be compared with other similar compounds, such as:

    1-Butyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.

    1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: This compound has a pyrazole ring instead of a benzodiazole ring.

    {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid: This compound contains an additional acetic acid moiety.

Properties

IUPAC Name

3-butyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2S/c1-2-3-6-17-10-5-4-8(12(13,14)15)7-9(10)16-11(17)18/h4-5,7H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUSORDPVAMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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